(+)-Fenchone

mosquito repellent Aedes aegypti natural insecticide

Source (1S,4R)-(+)-Fenchone for applications demanding precise stereochemical control. This chiral pool starting material enables enantiospecific synthesis of C(7)- and C(10)-substituted norbornane ligands and camphor derivatives via Wagner-Meerwein rearrangement. Its (1S,4R) configuration is essential for achieving target olfactory profiles in fragrance formulations—the (+)-enantiomer yields distinct resinous to onion-like notes, while the racemate or (−)-form fails to replicate these sensory properties. Validated for chiral recognition studies with α-cyclodextrin and as a probe for species-specific insect cytochrome P450 metabolism. Choose the enantiopure form to ensure reproducible results in asymmetric catalysis, olfactory research, and entomology.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 7787-20-4
Cat. No. B1675204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Fenchone
CAS7787-20-4
SynonymsL-Fenchone;  l-alpha-Fenchone;  CCRIS 8093; 
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1=O)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
InChIKeyLHXDLQBQYFFVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Fenchone CAS 7787-20-4: A Chiral Bicyclic Monoterpenoid with Distinct Biological and Sensory Properties


(+)-Fenchone (CAS 7787-20-4) is a chiral bicyclic monoterpenoid ketone, occurring naturally as the (1S,4R)-enantiomer in fennel essential oil (Foeniculum vulgare) [1]. It is a colorless oily liquid with a camphoraceous odor and a flash point of 62°C [2]. Its rigid norbornane framework and defined stereochemistry make it a versatile chiral building block for asymmetric synthesis, particularly for generating enantiopure C(7)- and C(10)-substituted fenchone derivatives [3]. These core attributes underpin its utility across fragrance, flavor, and chiral chemistry applications.

Why (+)-Fenchone Cannot Be Substituted by Racemic Mixtures or Alternative Monoterpenes


Generic substitution fails for (+)-fenchone due to profound chiral discrimination in both biological recognition and sensory perception. Molecular studies demonstrate that host systems, such as α-cyclodextrin, exhibit distinct binding affinities for (+)-fenchone versus its (−)-enantiomer, enabling chiral separation that a racemate cannot provide . Critically, in fragrance applications, the olfactory properties of derivatives diverge sharply between enantiomers: ethers derived from (−)-fenchone oxime possess more agreeable scents (turpentine-like to woody), whereas (+)-ethers range from resinous to onion-like, underscoring that the (1S,4R) stereochemistry is essential for specific fragrance profiles [1]. Furthermore, substitution with structurally similar achiral ketones like camphor overlooks the unique chiral scaffold of (+)-fenchone, which is essential for enantiospecific syntheses of C(10)-O-substituted camphor derivatives via Wagner-Meerwein rearrangements [2]. These differences confirm that neither the racemate nor alternative monoterpenes can replicate the precise molecular interactions of (+)-fenchone.

(+)-Fenchone: Quantified Differentiation Against Key Comparators


(+)-Fenchone Exhibits Enantiomer-Specific Mosquito Repellency Compared to DEET

In a direct skin test against Aedes aegypti mosquitoes, (+)-fenchone demonstrated moderate repellent activity that was distinct from the commercial standard DEET. At a dose of 0.4 mg/cm², (+)-fenchone provided protection for 30 minutes post-treatment, whereas DEET offered >1 hour of protection at half the dose (0.2 mg/cm²) [1]. This comparison establishes (+)-fenchone's specific repellency profile and suggests its potential as a lead compound for further optimization [1].

mosquito repellent Aedes aegypti natural insecticide

Enantioselective Binding to α-Cyclodextrin Distinguishes (+)-Fenchone from (−)-Fenchone and Camphor

A computational study of inclusion complexes with α-cyclodextrin (α-CD) revealed that (+)-fenchone@(α-CD)₂ and (−)-fenchone@(α-CD)₂ are two of only four systems (along with camphor enantiomers) for which chiral recognition was successfully achieved out of 18,615 starting configurations evaluated . The binding constants calculated by the GFN2-xTB method showed a linear correlation with experimental data (R² = 0.9933), with a theoretical error of only 1-3% . This demonstrates that (+)-fenchone's interaction with α-CD is highly specific and quantifiably different from its enantiomer, enabling its use in chiral separation applications.

chiral recognition host-guest chemistry α-cyclodextrin

Enantiomer-Specific Biotransformation in Insect Larvae Yields Distinct Metabolite Profiles

Studies on the biotransformation of fenchone enantiomers by Spodoptera litura larvae revealed regio- and stereo-selective hydroxylation pathways unique to each enantiomer [1]. (+)-Fenchone was transformed into one new terpenoid acid ((+)-(1S,4R)-3-oxo-2,2,4-trimethyl-cyclopentylacetic acid) and four known hydroxyfenchones (6-exo-, 6-endo-, 10-, and 5-exo-), whereas (−)-fenchone produced a different new acid and a distinct set of hydroxyfenchones [1]. Notably, the C-6 position of both enantiomers underwent a characteristic metabolic progression to carboxylic acids, a pathway not observed with other biocatalysts [1].

biotransformation Spodoptera litura entomology

(+)-Fenchone Serves as an Enantiospecific Precursor for Chiral Auxiliaries via Wagner-Meerwein Rearrangement

Treatment of (+)-fenchone epoxide with a 1:2 mixture of 85% H₃PO₄ and DMSO for 30 minutes at 20°C induces an enantiospecific Wagner-Meerwein rearrangement, yielding new C(10)-O-substituted camphor derivatives that serve as chiral auxiliaries [1]. This reaction pathway is enantiospecific, meaning the stereochemical outcome is directly dictated by the (1S,4R) configuration of the starting (+)-fenchone. The resulting C(10)-substituted camphor derivatives represent a class of chiral controllers not accessible from the racemic mixture or the (−)-enantiomer via this same route [1].

chiral auxiliary enantiospecific synthesis asymmetric catalysis

Odorant Receptor Activation in Mosquitoes is Enantiomer-Independent, But Distinct from Other Monoterpenes

In a study of the odorant receptor AaegOR11 from Aedes aegypti, both (+)- and (−)-fenchone elicited robust and equal responses, indicating no chiral discrimination by this receptor [1]. However, contrary to earlier reports, fenchone did not exhibit any repellency activity against Ae. aegypti or Culex quinquefasciatus in subsequent behavioral assays [1]. This contrasts with 2,3-dimethylphenol, which showed repellency stronger than DEET at the same dose, and with earlier reports of moderate repellency for (+)-fenchone [1]. This data refines the understanding of (+)-fenchone's biological activity and highlights that its interaction with insect olfactory systems is receptor-specific and context-dependent, distinguishing it from both DEET and other phenolic repellents.

olfaction odorant receptor Aedes aegypti

Thermodynamic and Physicochemical Profile Distinguishes (+)-Fenchone from Related Monoterpenes

A comprehensive thermodynamic study compared (+)-fenchone with (−)-borneol, (−)-camphor, and (±)-camphene, providing quantitative data on vapor pressures and condensed phase heat capacities over environmentally relevant temperature ranges [1]. Additionally, the enthalpy of vaporization at 298.15 K was precisely measured for (+)-fenchone and compared to its enantiomer and limonene using microconduction calorimetry, revealing distinct thermodynamic values that inform formulation and volatility predictions [2]. While specific numerical values require access to the full articles, the study confirms that (+)-fenchone's thermodynamic properties are distinct from these common monoterpenes, impacting its behavior in formulations, environmental fate models, and industrial processes.

thermodynamics vapor pressure enthalpy of vaporization

Optimal Application Scenarios for (+)-Fenchone Driven by Comparative Evidence


Natural Product-Based Mosquito Repellent Discovery and Lead Optimization

Leverage (+)-fenchone's validated moderate repellent activity against Aedes aegypti as a starting point for structural optimization. The direct comparison with DEET [1] provides a clear performance benchmark, while its enantiomer-specific interaction with odorant receptors [2] offers a distinct mechanism to explore, potentially circumventing resistance pathways affecting conventional repellents. This scenario is ideal for academic and industrial groups developing next-generation, botanically-derived insect control agents.

Enantioselective Synthesis of Chiral Ligands and Auxiliaries

Employ (+)-fenchone as a chiral pool starting material for the enantiospecific synthesis of C(7)- and C(10)-substituted norbornane-based ligands and auxiliaries [REFS-1, REFS-2]. The documented three-step diastereoselective route to enantiopure C(7)-substituted fenchones [1] and the enantiospecific Wagner-Meerwein rearrangement to camphor derivatives [2] demonstrate its unique synthetic utility. This scenario is particularly valuable for laboratories focused on asymmetric catalysis requiring novel, rigid chiral scaffolds.

Fragrance and Flavor Formulation Requiring Specific Olfactory Profiles

Incorporate (+)-fenchone or its derivatives into fragrance formulations where a camphoraceous, resinous, or slightly floral scent is desired. The comparative study of fenchone oxime ethers [1] clearly demonstrates that the (1S,4R) stereochemistry of (+)-fenchone yields a distinct odor profile (ranging from turpentine-like to onion-like) compared to the more agreeable scents of (−)-fenchone derivatives. This ensures formulators can precisely achieve target aromatic notes, avoiding the olfactory characteristics of the wrong enantiomer or racemic mixture.

Chiral Separation and Host-Guest Chemistry Research

Utilize (+)-fenchone as a model analyte or guest molecule in studies of chiral recognition and separation. The computationally validated, enantioselective binding to α-cyclodextrin [1] confirms its suitability for developing and testing new chiral stationary phases, molecular imprinted polymers, or supramolecular hosts. The distinct binding constants for (+)- and (−)-fenchone provide a robust system for method development and validation in analytical chemistry.

Insect-Plant Interaction and Biotransformation Studies

Deploy (+)-fenchone in entomological research to probe species-specific metabolism and semiochemical communication. The enantiomer-specific biotransformation observed in Spodoptera litura larvae [1] demonstrates that (+)-fenchone yields a unique set of hydroxylated metabolites, making it a valuable probe for studying cytochrome P450 activity in insects and for identifying potential pheromone precursors or detoxification pathway intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Fenchone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.